Einecs 222-058-8

Description

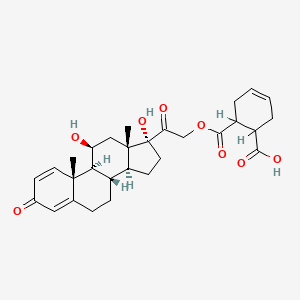

Structure

3D Structure

Properties

CAS No. |

3331-71-3 |

|---|---|

Molecular Formula |

C29H36O8 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylcyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C29H36O8/c1-27-11-9-17(30)13-16(27)7-8-20-21-10-12-29(36,28(21,2)14-22(31)24(20)27)23(32)15-37-26(35)19-6-4-3-5-18(19)25(33)34/h3-4,9,11,13,18-22,24,31,36H,5-8,10,12,14-15H2,1-2H3,(H,33,34)/t18?,19?,20-,21-,22-,24+,27-,28-,29-/m0/s1 |

InChI Key |

VNGWBSXDGQZSFL-JMNKBGBLSA-N |

SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4CC=CCC4C(=O)O)O)CCC5=CC(=O)C=CC35C)O |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4CC=CCC4C(=O)O)O)CCC5=CC(=O)C=C[C@]35C)O |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4CC=CCC4C(=O)O)O)CCC5=CC(=O)C=CC35C)O |

Other CAS No. |

3331-71-3 |

Related CAS |

10059-14-0 (hydrochloride salt) |

Synonyms |

Fenicort prednisolone sodium tetrahydrophthalate prednisolone tetrahydrophthalate prednisolone tetrahydrophthalate, sodium salt |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Pathways of 4 Chloro 3,5 Dimethylphenol

Classical and Modern Synthetic Routes to PCMX

The synthesis of 4-Chloro-3,5-dimethylphenol (B1207549) (PCMX) primarily involves the chlorination of 3,5-dimethylphenol (B42653) smolecule.comchemicalbook.com. Various methods have been developed and optimized over time to improve the efficiency, selectivity, and industrial viability of this process guidechem.com.

Chlorination of 3,5-Dimethylphenol: Mechanistic Considerations

The classical synthesis of PCMX involves the chlorination of 3,5-dimethylphenol using chlorinating agents such as chlorine gas or sulfuryl chloride (SO₂Cl₂) smolecule.comchemicalbook.com. This reaction typically occurs in an organic solvent, often with heating and stirring to facilitate the process smolecule.com. The chlorination of phenols is generally an electrophilic aromatic substitution reaction google.comnih.gov. In the case of 3,5-dimethylphenol, the hydroxyl (-OH) group is an activating and ortho, para-directing group ijraset.com. Given the two methyl groups at the 3 and 5 positions, the para position (position 4) relative to the hydroxyl group is the most favorable site for electrophilic attack by chlorine, leading to the formation of 4-chloro-3,5-dimethylphenol as the major product ijraset.comatamankimya.comebi.ac.uk. However, depending on the reaction conditions and the amount of chlorinating agent, side products such as dichloro-meta-xylenol can also form ijraset.com.

A manufacturing process described involves placing 3,5-dimethylphenol in a vessel, adding sulfuryl chloride slowly, and allowing the temperature to rise to about 40°C. After the addition, the mixture is heated to 80°C to remove acid gases, and upon cooling, the desired chloroxylenol separates out chemicalbook.comchemicalbook.in.

Catalytic Synthesis Approaches (e.g., Cupric Salt Catalysis)

Modern synthetic approaches for PCMX often incorporate catalysts to enhance reaction efficiency, selectivity, and yield. Cupric salts have emerged as effective catalysts in these processes smolecule.comgoogle.com. These methods typically involve the reaction of 3,5-dimethylphenol with a chlorinating agent and an oxidizing agent in an organic solvent chemicalbook.ingoogle.com.

For instance, a method utilizes a cupric salt (e.g., anhydrous or crystal water-bearing cupric chloride, cupric sulfate (B86663), cupric nitrate, cupric carbonate, or cupric hydroxide) as a catalyst, along with a chlorinating agent and an oxidizing agent (such as oxygen or air) in an organic solvent (e.g., dichloroethane, chloroform, chlorobenzene) google.com. The reaction temperature for such processes is typically in the range of 60-120°C google.com. The molar amount of the cupric salt catalyst can range from 1% to 50% based on 3,5-dimethylphenol google.com. Some patent literature indicates that using cupric salts as catalysts can lead to yields often exceeding 90% purity smolecule.com.

An example of a cupric salt-catalyzed synthesis involves adding 3,5-dimethylphenol, cuprous chloride, and concentrated hydrochloric acid to a reaction flask. The mixture is heated to 90°C, and oxygen is continuously introduced while stirring. The reaction is monitored, and once the conversion rate reaches around 85%, the reaction is considered complete guidechem.com. The product can then be purified by recrystallization or distillation guidechem.com.

A Chinese patent describes a method using a divalent copper salt as a catalyst, along with 3,5-dimethylphenol, oxygen, and hydrochloric acid, without an organic solvent google.com. This method aims to optimize the process by stopping the reaction when the conversion rate of 3,5-dimethylphenol reaches 50-90%, which helps avoid dimer formation and improves selectivity google.com.

The following table summarizes typical conditions for catalytic PCMX synthesis:

Table 1: Typical Catalytic Synthesis Conditions for PCMX

| Parameter | Range/Example | Source |

| Catalyst | Cupric salts (e.g., CuCl₂, CuSO₄, Cu(NO₃)₂, CuCO₃, Cu(OH)₂) google.com, Cuprous chloride guidechem.com | guidechem.comgoogle.com |

| Catalyst Amount | 1 to 50 mol% based on 3,5-dimethylphenol google.com, 244.4g cuprous chloride for 1222g (10mol) 3,5-dimethylphenol guidechem.com | guidechem.comgoogle.com |

| Chlorinating Agent | Hydrogen chloride (HCl) in combination with alkali metal chloride (e.g., KCl, NaCl) google.com, Sulfuryl chloride (SO₂Cl₂) smolecule.comchemicalbook.com | smolecule.comchemicalbook.comgoogle.com |

| Oxidizing Agent | Oxygen or Air google.com, Hydrogen peroxide guidechem.com | guidechem.comgoogle.com |

| Solvent | Dichloroethane, chloroform, chlorobenzene, dichlorobenzene, nitrobenzene, trifluorotoluene, trichlorotoluene, trichloroethylene, tetrachloroethylene (B127269) google.com, Xylene ijraset.com, Water (for some industrial processes) google.com, No organic solvent (in some optimized processes) google.com | ijraset.comgoogle.comgoogle.comgoogle.com |

| Reaction Temperature | 60-120°C google.com, 90°C guidechem.com, 98°C google.com | guidechem.comgoogle.comgoogle.com |

| Conversion Rate (Target) | ~85% guidechem.com, 50-90% (to avoid dimers) google.com, >90% (for high selectivity) guidechem.com | guidechem.comgoogle.com |

| Yield | Often >90% purity smolecule.com, Actual yield around 70% (after purification) guidechem.com, Theoretical yield 79.3% (for some methods) guidechem.com | guidechem.comsmolecule.com |

Retrosynthetic Analysis and Alternative Precursors

Retrosynthetic analysis is a strategic approach in organic chemistry that involves working backward from a target molecule to identify simpler precursors and the necessary reactions for its synthesis kccollege.ac.innumberanalytics.com. For 4-Chloro-3,5-dimethylphenol (PCMX), the primary retrosynthetic disconnection would involve the C-Cl bond, leading back to 3,5-dimethylphenol as the immediate precursor kccollege.ac.in. The chlorination of 3,5-dimethylphenol is a direct and common synthetic route smolecule.comchemicalbook.com.

Alternative precursors for PCMX synthesis could theoretically involve compounds that can be readily converted to 3,5-dimethylphenol or introduce the chloro group at the desired position through different reaction pathways. While 3,5-dimethylphenol is the most direct and widely used precursor, other approaches might consider starting materials that undergo a sequence of reactions to form the substituted phenol (B47542) structure. For instance, some retrosynthetic analyses for PCMX have been outlined starting from 4-chloronitrobenzene, implying a series of transformations including reduction of the nitro group and subsequent modifications to introduce the methyl groups and the phenolic hydroxyl kccollege.ac.inchegg.com. However, the most common and industrially relevant precursor remains 3,5-dimethylphenol due to its structural similarity and the straightforward nature of its electrophilic chlorination smolecule.comchemicalbook.com.

Industrial Scale-Up and Process Optimization for PCMX Production

Industrial scale-up of PCMX production focuses on maximizing yield, selectivity, and purity while minimizing environmental impact and production costs google.com. Process optimization efforts have addressed challenges such as achieving high conversion rates and selectivity, reducing byproduct formation (e.g., dimers or polychlorinated derivatives), and efficient catalyst recovery guidechem.comgoogle.comgoogle.com.

Early industrial processes for PCMX production involved chlorination of m-xylenol (3,5-dimethylphenol) using sulfuryl chloride chemicalbook.comchemicalbook.in. Optimization has led to processes that are more environmentally friendly, for example, by avoiding expensive or difficult-to-recover catalysts and organic solvents where possible google.com.

Key aspects of process optimization include:

Catalyst Systems : Development of efficient and recoverable catalyst systems, such as cupric salts or polymeric sulfides, to improve selectivity and yield google.commdpi.com.

Solvent Selection : Moving towards solvent-free reactions or using environmentally benign solvents where possible google.comgoogle.com.

Temperature and Pressure Control : Precise control of reaction temperature and pressure to direct selectivity and minimize side reactions google.comgoogle.com.

Monitoring and Control : Real-time monitoring of conversion rates to optimize reaction completion and prevent over-chlorination guidechem.comgoogle.com.

Purification : Implementing efficient purification techniques like recrystallization or vacuum distillation to obtain high-purity PCMX guidechem.comchemicalbook.com.

Synthesis of Novel PCMX Derivatives

The phenolic hydroxyl group of 4-Chloro-3,5-dimethylphenol provides a key site for derivatization, allowing for the synthesis of novel compounds with potentially modified or enhanced properties researchgate.netoaepublish.com.

Functionalization of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) on the phenol ring is highly reactive and can undergo various chemical transformations, including esterification, etherification, and other functionalization reactions researchgate.netepa.gov. Functionalization of the phenolic hydroxyl group can lead to the creation of hybrid or ester molecules, which have been explored for their potential as bioactive molecules ijraset.comresearchgate.net.

For example, novel ester derivatives of PCMX have been synthesized by condensing PCMX with carboxylic acids, such as 4-bromo benzoic acid or p-toluic acid, under reaction conditions typically involving coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane (B109758) at room temperature ijraset.comresearchgate.net. These reactions yield the desired ester derivatives, often with good yields (e.g., 80% yield for the ester with 4-bromo benzoic acid) ijraset.com.

The phenolic hydroxyl group is also identified as a potential reactive site for attack by free radicals, which can lead to degradation pathways involving addition reactions researchgate.net. This reactivity highlights its importance in both synthetic modifications and environmental fate studies.

Furthermore, the hydroxyl group can be involved in hydrogen bonding, which is a predominant adsorption mechanism for PCMX on certain materials, indicating its role in intermolecular interactions and potential for surface functionalization researchgate.net.

Table 2: Examples of PCMX Derivatization via Phenolic Hydroxyl Group Functionalization

| Derivatization Type | Reagents/Conditions | Product Type | Example Yield | Source |

| Esterification | Carboxylic acid (e.g., 4-bromo benzoic acid, p-toluic acid), DCC, DMAP, Pyridine | Ester derivative | 80% | ijraset.comresearchgate.net |

Modifications to the Aromatic Ring System

The primary synthesis of 4-chloro-3,5-dimethylphenol typically involves the chlorination of 3,5-dimethylphenol. This process can be achieved by reacting 3,5-dimethylphenol with chlorinating agents such as chlorine gas or sulfuryl chloride, often conducted in the presence of an organic solvent. smolecule.comgoogle.comgoogle.comijraset.comchemicalbook.comechemi.com For instance, one method describes the reaction of 3,5-dimethylphenol with a chlorinating agent and an oxidizing agent in an organic solvent, catalyzed by a cupric salt. google.com Another approach involves passing chlorine gas through meta-xylenol in xylene at ambient temperature, yielding a mixture where 4-chloro-3,5-dimethylphenol is the major product (approximately 80%). ijraset.comijraset.com

Beyond its direct synthesis, the aromatic ring of 4-chloro-3,5-dimethylphenol can undergo further modifications. Nitration, for example, can introduce a nitro group onto the phenolic ring using reagents like concentrated nitric acid and sulfuric acid under controlled temperature conditions (e.g., 0–10°C) to ensure regioselectivity and minimize side reactions. This nitro group can subsequently be reduced to an amino group, typically using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst or chemical reducing agents like iron powder in an acidic medium.

Studies on the degradation of PCMX also illustrate the reactivity of its aromatic ring. Advanced oxidation processes, such as UV/O3 oxidation, lead to the formation of intermediates like 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, and 2,6-bis(hydroxymethyl)benzo-1,4-quinone, demonstrating hydroxylation and quinone formation on the aromatic core. ebi.ac.ukresearchgate.net Similarly, heterogeneous Fenton-like reactions can result in the loss of the chloride ion and the formation of 2,6-dimethylhydroquinone (B1220660). researchgate.netnih.gov These examples, while part of degradation studies, highlight the susceptibility of the PCMX aromatic ring to various chemical transformations.

Cross-Coupling Reactions (e.g., Suzuki Reaction) for Aryl-Aryl Bond Formation

The Suzuki reaction, a prominent palladium-catalyzed cross-coupling reaction, has been extensively utilized for the synthesis of various derivatives of 4-chloro-3,5-dimethylphenol, facilitating the formation of aryl-aryl bonds. researchgate.netacs.orgasianpubs.orgresearchgate.netresearchgate.net This methodology allows for the creation of new compounds with unique properties by coupling the chlorinated aromatic ring of PCMX with different boronic acids or esters. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic esters, have been employed to introduce a trifluoromethyl aniline (B41778) moiety onto halogenated intermediates like 4-chloro-3,5-dimethylphenol. Optimization of these reactions often involves adjusting catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), solvent polarity (e.g., DMF or acetonitrile), and temperature (e.g., 80–120°C) to enhance reaction yields.

Synthesis of PCMX-Derived Azo Dyes and Pigments

4-Chloro-3,5-dimethylphenol is recognized as a starting material for the synthesis of various chemical compounds, including dyes and agricultural, pharmaceutical, and aroma chemicals. epo.org While PCMX's utility in dye synthesis is acknowledged, specific detailed pathways for the synthesis of azo dyes and pigments directly derived from 4-chloro-3,5-dimethylphenol were not explicitly detailed in the provided research findings.

Advanced Reaction Engineering for PCMX Synthesis

Optimizing the synthesis of 4-chloro-3,5-dimethylphenol involves careful consideration of reaction engineering parameters, including solvent selection, temperature and pressure control, and catalyst design.

Solvent Effects and Reaction Medium Optimization

The choice of solvent plays a critical role in the synthesis of 4-chloro-3,5-dimethylphenol, influencing reaction efficiency and product purity. Common organic solvents employed include dichloroethane, chloroform, chlorobenzene, dichlorobenzene, nitrobenzene, trifluorotoluene, trichlorotoluene, trichloroethylene, and tetrachloroethylene. google.comgoogle.commdpi.com For example, in a synthesis method involving 3,5-dimethylphenol, a chlorinating agent, and an oxidizing agent, dichloroethane has been successfully used as an organic solvent. google.com Some synthetic methods have also been developed to operate without the need for additional organic solvents, relying instead on water present in the raw materials or generated during the reaction. google.com

Studies on the solvation of PCMX in alcohol-aqueous solutions, such as ethanol-water, methanol-water, and glycerol-water mixtures, indicate that the concentration of these alcohols significantly influences the density and refractive indices of the solutions. arcjournals.orgresearchgate.net Higher solvation of PCMX is observed as the mole fraction of methanol (B129727) and ethanol (B145695) increases. arcjournals.org The selection of a suitable solvent is crucial not only for the reaction itself but also for the performance of the final product, particularly in industrial applications.

Temperature and Pressure Dependencies in Synthetic Yields

Temperature and pressure are critical parameters that directly impact the synthetic yields of 4-chloro-3,5-dimethylphenol. Typical reaction temperatures for the synthesis of PCMX range from 60 to 120 °C. google.com For instance, a method involving 3,5-dimethylphenol, a chlorinating agent, and an oxidizing agent with a cupric salt catalyst specifies a reaction temperature of 60-120 °C. google.com In another reported synthesis, a reaction temperature of 80°C was used in a high-pressure reaction vessel, with a pressure of 0.5 MPa.

The influence of temperature on reaction kinetics is also evident in studies related to PCMX degradation. For example, the degradation efficiency of PCMX by thermally activated persulfate significantly increased with reaction temperature in the range of 30-60 °C, with an apparent activation energy of 130.0 kJ·mol⁻¹. researchgate.net While these specific findings relate to degradation, they underscore the general principle that temperature profoundly affects reaction rates and yields in processes involving PCMX.

Catalyst Design and Heterogeneous Catalysis in PCMX Synthesis

Catalyst design plays a pivotal role in enhancing the efficiency and selectivity of PCMX synthesis. Cupric salts are widely employed as catalysts in the synthesis of 4-chloro-3,5-dimethylphenol. Examples include anhydrous or crystallization water-containing cupric chloride, cupric sulfate, cupric nitrate, cupric carbonate, or cupric hydroxide. smolecule.comgoogle.com These catalysts are typically used in amounts ranging from 1 to 50% by mole relative to 3,5-dimethylphenol. google.com For instance, copper chloride dihydrate (CuCl₂·2H₂O) is a common choice, utilized in conjunction with 3,5-dimethylphenol, a chlorinating agent, and an oxidizing agent in an organic solvent. google.com

Other catalysts have also been explored for the chlorination of m-xylenol to produce PCMX. Aluminum chloride has been used as a catalyst in reactions involving m-xylenol and chlorine in tetrachloroethylene. google.commdpi.com Ferric chloride (FeCl₃) is another catalyst reported for the chlorination of m-xylenol. echemi.commdpi.com Furthermore, specific catalyst designs, such as poly(alkylene sulphide)s containing longer spacer groups, have demonstrated particular para-selectivity in the chlorination of m-xylenol, highlighting the importance of catalyst structure in directing regioselectivity. mdpi.com While heterogeneous catalysts like nanoparticulate zero-valent iron (nZVI) have been investigated for the degradation of PCMX in Fenton-like processes, their application is distinct from the synthesis of the compound itself. researchgate.netnih.govsigmaaldrich.comsigmaaldrich.com

Environmental Transformation and Degradation Mechanisms of 4 Chloro 3,5 Dimethylphenol

Reaction Kinetics and Mechanistic Elucidation of PCMX Degradation

Kinetic Modeling and Rate Constant Determination (Pseudo-First-Order, Second-Order)

The degradation of PCMX has been studied through various kinetic models, demonstrating its susceptibility to advanced oxidation processes. In the UV/persulfate (UV/PS) system, a steady-state kinetic model was established to simulate experimental results and predict the concentration of reactive oxidant species (ROS). researchgate.net Second-order rate constants for the reaction of PCMX with key ROS have been determined:

Table 1: Second-Order Rate Constants for PCMX Degradation by Reactive Oxidant Species

| Reactive Oxidant Species | Second-Order Rate Constant (M⁻¹ s⁻¹) | Degradation Process | Reference |

| Sulfate (B86663) Radical (SO₄⁻•) | (1.75 ± 0.04) × 10⁹ | UV/Persulfate | researchgate.net |

| Hydroxyl Radical (HO•) | (2.74 ± 0.14) × 10⁹ | UV/Persulfate | researchgate.net |

In the UV/PS process, the sulfate radical (SO₄⁻•) was identified as the dominant species in PCMX decay. researchgate.net The pseudo-first-order rate constant for PCMX degradation showed a slight change across a broad pH range of 3.0 to 11.0, with a significant increase observed when the pH exceeded 14.0. researchgate.net Natural organic matter (up to 5 mg/L as carbon) was found to hinder the degradation rate, decreasing it from 3.85 × 10⁻⁴ s⁻¹ to 1.43 × 10⁻⁴ s⁻¹. researchgate.net

Other studies have reported rapid degradation of PCMX under specific conditions. Complete decomposition was achieved in 15 minutes using electro-Fenton processes at pH 3.0 and 25°C, and in 6 minutes with UV/O₃ at pH 4.0 and 20°C. researchgate.net For a heterogeneous Fenton-like process utilizing nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide (H₂O₂), complete PCMX decomposition and 65% total organic carbon (TOC) removal were observed after 30 minutes at neutral pH (6.3). nih.govresearchgate.netnih.gov A regression model for this system demonstrated strong agreement with experimental data, with R² and R²Adj values of 0.9963 and 0.9915, respectively. nih.gov

In biodegradation studies, the degradation kinetics of PCMX by Pandoraea sp. followed Haldane's model, indicating substrate inhibition at higher initial concentrations. indianchemicalsociety.com The substrate affinity constant value was determined to be 0.723 mg L⁻¹ with an R² of 0.9508. indianchemicalsociety.com

Identification and Quantification of Reactive Oxidant Species (ROS)

Reactive oxidant species play a crucial role in the degradation of PCMX, particularly in advanced oxidation processes. In heterogeneous Fenton-like systems involving nZVI and H₂O₂, the removal of PCMX was primarily attributed to the attack of hydroxyl radicals (•OH), specifically surface-bonded •OH, as evidenced by scavenger experiments. nih.govresearchgate.netnih.gov In UV/persulfate systems, sulfate radicals (SO₄⁻•) were identified as the dominant species contributing to PCMX decay. researchgate.net The complexity of PCMX degradation pathways is often a result of the combined action of multiple ROS. researchgate.net

Elucidation of Reactive Sites on the PCMX Molecule (e.g., Phenolic Hydroxyl, Aromatic Ring)

Computational studies, including frontier molecular orbital theory, natural population analysis (NPA), and density functional theory (DFT) calculations, have been utilized to identify potential reactive sites on the PCMX molecule. researchgate.net These analyses suggest that certain carbons in the benzene (B151609) ring and the phenolic hydroxyl group are particularly susceptible to attack by free radicals. researchgate.net This aligns with observations in related phenolic compounds, where hydroxylation of the methyl group (a side-chain oxidation) is an initial step in biodegradation. acs.org The aromatic ring can also be a target for oxidative attack, leading to the formation of quinone intermediates. wikipedia.org

Proposed Degradation Pathways: Dechlorination, Aromatic Ring Hydroxylation, Side-Chain Oxidation, Ring Cleavage

The degradation of PCMX proceeds through a series of complex pathways involving various transformations:

Dechlorination: The loss of chloride ions is a significant degradation pathway. In the UV/O₃ process, hydroxyl radicals attack the PCMX molecule, leading to the formation of 2,6-dimethylhydroquinone (B1220660) with the release of chloride. researchgate.net Sonochemical treatment has been shown to result in approximately 75% chlorine release from PCMX within 24 hours. researchgate.netnih.gov Direct dechlorination and subsequent oxidation to hydroxyl groups are also observed in UV/PS processes. researchgate.net

Aromatic Ring Hydroxylation: The addition of hydroxyl groups to the aromatic ring is a common transformation. Major aromatic intermediates identified during UV/O₃ oxidation include 2,6-dimethylbenzene-1,4-diol (a hydroxylated product), 2,6-dimethylbenzo-1,4-quinone, 2,6-bis(hydroxymethyl)benzo-1,4-quinone, and 2,6-dimethylbenzo-1,4-aldehyde. ebi.ac.ukresearchgate.netnih.gov The addition reaction to the phenolic hydroxyl group under radical attack is also a proposed pathway. researchgate.net Cytochrome P450 monooxygenases can facilitate aromatic hydroxylation during PCMX removal. mdpi.com

Side-Chain Oxidation: The methyl groups attached to the aromatic ring are also susceptible to oxidation. In UV/PS processes, the C9 carbon of the PCMX benzene ring side chain can be oxidized to a ketone. researchgate.net Cytochrome P450 monooxygenases are known to remove PCMX through side-chain oxidation. mdpi.com Hydroxylation of methyl groups is a recognized mechanism in the aerobic biodegradation of phenolic compounds. acs.org

Ring Cleavage: Following initial modifications, the aromatic ring can undergo cleavage, leading to the formation of smaller, more readily degradable molecules. After the benzene ring is opened, the carbon atoms are continuously oxidized, generating various carboxylic acids. researchgate.net Specific pathways in UV/PS processes involve the direct opening of the benzene ring by free radicals at positions such as C4-C5, C3-C4, and C2-C3 bonds. researchgate.net The application of AOPs generally leads to aromatic ring-opening reactions, contributing to complete mineralization. mdpi.com

Influence of Environmental Parameters on PCMX Degradation Kinetics

Environmental parameters significantly affect the rate and efficiency of PCMX degradation.

Effect of Solution pH on Reaction Rates

Solution pH is a critical factor influencing the kinetics of PCMX degradation in various processes:

Table 2: Influence of pH on PCMX Degradation

| Degradation Process | Observed pH Effect / Optimal pH | Reference |

| UV/O₃ | Optimal pH 4.0 | ebi.ac.ukresearchgate.netnih.gov |

| UV/Persulfate | Slight change pH 3.0-11.0; significant increase pH > 14.0 | researchgate.net |

| Electro-Fenton | Complete decomposition at pH 3.0 | researchgate.net |

| Heterogeneous Fenton-like (nZVI/H₂O₂) | Rapid degradation at neutral pH 6.3 | nih.govnih.gov |

| Hydrolysis | Hydrolytically stable at pH 4, 7, and 9 (t1/2 > 1 year) | industrialchemicals.gov.au |

While PCMX is hydrolytically stable across a range of environmental pH values, its degradation rate in advanced oxidation processes is highly dependent on pH, with optimal conditions varying depending on the specific method employed. ebi.ac.ukresearchgate.netresearchgate.netnih.govnih.govnih.govindustrialchemicals.gov.au

Impact of Natural Organic Matter (NOM) and Other Scavengers

Natural organic matter (NOM) and other scavenging agents significantly influence the degradation kinetics of PCMX in aquatic environments. NOM can impede PCMX degradation through radical scavenging and the "inner filter" effect, which reduces the availability of light for photochemical reactions researchgate.netunipa.it. For instance, in UV/persulfate systems, the presence of NOM (up to 5 mg/L as carbon) was observed to decrease the pseudo-first-order degradation rate of PCMX from 3.85 × 10⁻⁴ s⁻¹ to 1.43 × 10⁻⁴ s⁻¹ researchgate.net.

Inorganic anions commonly found in water matrices, such as carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), and chloride (Cl⁻), can also act as scavengers of reactive species, thereby inhibiting PCMX degradation researchgate.netrsc.org. Studies on heterogeneous Fenton-like processes have demonstrated the inhibitory effect of radical scavengers. The addition of excess n-butanol (350 mM), a scavenger for all hydroxyl radicals, greatly inhibited PCMX degradation nih.govresearchgate.net. Similarly, the presence of 10 mM potassium iodide (KI), which scavenges surface-bonded hydroxyl radicals, led to a substantial decrease in PCMX degradation efficiency from 100% to 32% nih.govresearchgate.net. These findings underscore the critical role of hydroxyl radicals in PCMX removal via such processes.

Influence of Initial PCMX Concentration and Oxidant Dosage

The initial concentration of PCMX and the dosage of oxidants are crucial parameters affecting degradation efficiency in advanced oxidation processes (AOPs). Generally, an increase in oxidant concentration leads to a significant enhancement in PCMX degradation nih.gov. For example, in a thermally activated persulfate (TAP) system, the observed pseudo-first-order rate constant for PCMX degradation increased with the initial persulfate concentration nih.gov.

In a heterogeneous Fenton-like process employing nanoscale zero-valent iron (nZVI) and hydrogen peroxide (H₂O₂), increasing the H₂O₂ dosage from 6 mM to 18 mM resulted in a dramatic increase in PCMX removal from 21% to 100% when the initial PCMX concentration was 0.15 g/L nih.gov. However, at a lower initial PCMX concentration of 0.05 g/L, even with an 18 mM H₂O₂ dosage, only 46% PCMX removal was achieved, suggesting that excessive H₂O₂ can lead to scavenging effects of hydroxyl radicals and inhibition of iron corrosion nih.gov.

The initial concentration of PCMX itself also plays a role in its degradation rate. In a gas-liquid discharge plasma combined with ozonation system, higher initial PCMX concentrations resulted in decreased degradation rates and kinetic constants rsc.org. The highest degradation rate of 83.7% was observed for an initial PCMX concentration of 40 mg L⁻¹ after 14 minutes of treatment, which decreased to 79.4% and 73.3% for initial concentrations of 60 mg L⁻¹ and 80 mg L⁻¹, respectively rsc.org.

Table 1: Influence of Initial PCMX Concentration and Oxidant Dosage on Degradation

| System/Conditions | Initial PCMX Concentration | Oxidant Dosage (H₂O₂) | Degradation Efficiency | Reference |

| Fenton-like (nZVI/H₂O₂) | 0.15 g/L | 6 mM | 21% | nih.gov |

| Fenton-like (nZVI/H₂O₂) | 0.15 g/L | 18 mM | 100% | nih.gov |

| Fenton-like (nZVI/H₂O₂) | 0.05 g/L | 18 mM | 46% | nih.gov |

| Gas-liquid discharge plasma/O₃ (14 min) | 40 mg L⁻¹ | N/A | 83.7% | rsc.org |

| Gas-liquid discharge plasma/O₃ (14 min) | 60 mg L⁻¹ | N/A | 79.4% | rsc.org |

| Gas-liquid discharge plasma/O₃ (14 min) | 80 mg L⁻¹ | N/A | 73.3% | rsc.org |

Role of Temperature and Dissolved Gases

Temperature is a significant factor influencing the rate of PCMX degradation, particularly in advanced oxidation processes that involve thermal activation. In thermally activated persulfate (TAP) systems, the efficiency of PCMX degradation has been shown to increase significantly with rising reaction temperatures nih.gov. The apparent activation energy for PCMX degradation in such systems was determined to be 130.0 kJ·mol⁻¹ over a temperature range of 30–60 °C, indicating a strong temperature dependency nih.gov.

Dissolved gases, such as oxygen, can also play a role in the degradation of PCMX. In a gas-liquid discharge plasma combined with ozonation system, the oxygen flow rate influenced the degradation efficiency of PCMX rsc.org. While the degradation efficiency remained largely unchanged when the oxygen flow rate increased from 0.5 L min⁻¹ to 1.0 L min⁻¹ (resulting in 89.1% and 79.4% degradation, respectively), it decreased to 67.9% when the flow rate was further increased to 1.5 L min⁻¹ rsc.org. This suggests the existence of an optimal oxygen flow rate for the generation and transfer of active species crucial for PCMX degradation rsc.org.

Matrix Effects in Complex Aqueous Systems (e.g., Wastewater, River Water)

The presence of complex constituents in real water matrices can significantly impact the degradation of PCMX. In advanced oxidation processes, the oxidative efficiencies of PCMX in real water matrices like groundwater, wastewater, river water, and drinking water are often slightly lower compared to ultrapure water researchgate.net. This reduction in efficiency is primarily due to the scavenging of oxidizing species by co-existing anions and dissolved organic matter (DOM) researchgate.net. For example, in nitrite-sensitized photolysis, the presence of Mississippi River natural organic matter (MRNOM) inhibited PCMX removal, attributed to both light screening and radical quenching effects nih.gov. Despite these inhibitory effects, appreciable degradation of PCMX has still been observed in wastewater and wetland water matrices nih.gov.

PCMX is frequently detected in municipal wastewater, and conventional municipal wastewater treatment systems (CMWTs) often have limited capacity for its effective removal researchgate.net. Studies have indicated that chemically enhanced primary treatment (CEPT) in wastewater does not effectively remove PCMX, implying that CEPT effluent can serve as a continuous source of PCMX pollution in aquatic environments researchgate.netnih.gov. While initial estimations using a standard sewage treatment plant (STP) exposure model suggest approximately 88% removal of PCMX through partitioning and biodegradation in STPs, existing literature indicates that PCMX levels in conventional activated sludge systems may not be reduced sufficiently to avert ecological risks to receiving water bodies nih.govindustrialchemicals.gov.au. Furthermore, PCMX has been found to be relatively stable in river water, posing a potential risk to aquatic organisms researchgate.net.

Biodegradation and Biotransformation of PCMX in Environmental Systems

Biological methods, particularly those involving microorganisms, are considered a major and cost-effective approach for PCMX conversion in the natural environment nih.gov. The biodegradation activity of natural microbial communities plays a crucial role in the elimination of micropollutants like PCMX nih.gov.

Microbial Degradation Pathways and Metabolites

While comprehensive information on specific microbial degradation pathways for PCMX remains limited, insights can be drawn from studies on mammalian metabolism and physicochemical degradation nih.govmdpi.com. A potential degradation pathway identified for PCMX, particularly by bacterial pure cultures such as Rhodococcus sp. GG1, involves the formation of 2,6-dimethylhydroquinone as a key intermediate metabolite researchgate.netnih.gov.

Cytochrome P450 (CYP450) enzymes are central to the dechlorination of PCMX through hydroxylation and can also facilitate the hydroxylated dechlorination of other halogenated phenolic contaminants via co-metabolism researchgate.netnih.gov. Fungal biotransformation of PCMX typically proceeds through dechlorination, aromatic ring hydroxylation, and oxidation reactions, often catalyzed by cytochrome P450 enzymes and laccase nih.govmdpi.comresearchgate.net. For instance, Cunninghamella elegans biotransforms PCMX by dehalogenation, aromatic ring hydroxylation, and methyl group oxidation, leading to metabolites such as 2,6-dimethylbenzene-1,4-diol and 2,5-dihydroxy-3-methylbenzaldehyde (B13137344) mdpi.com. Trametes versicolor degrades PCMX through ring opening during hydroxylation, dehalogenation, and oxidation, yielding three distinct metabolites encyclopedia.pub.

Role of Specific Microbial Communities (e.g., Activated Sludge, Fungi) in PCMX Transformation

Various microbial communities demonstrate the capacity to transform and degrade PCMX in environmental systems.

Activated Sludge: Activated sludge systems are known to remove PCMX, though their efficiency can vary depending on the initial concentration of the compound nih.govencyclopedia.pubresearchgate.net. A primary degradation half-life for PCMX in a simulated activated sludge bioreactor has been estimated to be between 34 and 56 hours industrialchemicals.gov.au. Aerobic sludge communities have been reported to achieve 44-87% removal of PCMX at concentrations ranging from 0.5 to 5 mg/L in batch reactor experiments researchgate.net. Specifically, an 87% removal was achieved for 0.5 mg L⁻¹ PCMX, while 44% removal was observed for 5 mg L⁻¹ PCMX nih.gov. Despite these removal rates, conventional activated sludge systems may not consistently reduce PCMX to levels deemed satisfactory for mitigating ecological risks to receiving water bodies nih.gov. Acclimated activated sludge has shown promise in enhancing the removal of other emerging organic micropollutants, suggesting its potential for improved PCMX degradation nih.gov.

Fungi: Several fungal species have been identified as effective PCMX degraders nih.govmdpi.com.

Aspergillus niger has demonstrated high degradation efficiency, achieving 99.72% removal of 2 mg L⁻¹ PCMX within seven days nih.govmdpi.com. However, increasing the initial PCMX concentration from 2 mg L⁻¹ to 20 mg L⁻¹ led to an approximate 8% decrease in the degradation yield by Aspergillus niger nih.govmdpi.com.

Other Aspergillus species, such as Aspergillus terreus and Aspergillus versicolor, exhibited lower degradation rates, removing 55.62% and 45.62% of 2 mg L⁻¹ PCMX, respectively nih.gov.

Cunninghamella elegans IM 1785/21GP was able to remove 70% of 25 mg L⁻¹ PCMX over 120 hours of incubation encyclopedia.pub.

Trametes versicolor IM 373 showed a slightly higher efficiency, achieving 79% removal of 25 mg L⁻¹ PCMX over the same 120-hour period encyclopedia.pub. These fungal species employ different enzymatic systems in their degradation processes; for instance, cytochrome P450 mono-oxygenases are involved in C. elegans, while laccases play a role in T. versicolor encyclopedia.pub.

Table 2: PCMX Degradation by Specific Microbial Communities

| Microbial Community/Species | Initial PCMX Concentration | Degradation Efficiency | Timeframe | Reference |

| Activated Sludge (simulated bioreactor) | N/A | Primary half-life: 34-56 hours | N/A | industrialchemicals.gov.au |

| Aerobic Sludge Community | 0.5 mg/L | 87% removal | N/A | nih.govresearchgate.net |

| Aerobic Sludge Community | 5 mg/L | 44% removal | N/A | nih.govresearchgate.net |

| Aspergillus niger | 2 mg L⁻¹ | 99.72% | 7 days | nih.govmdpi.com |

| Aspergillus niger | 20 mg L⁻¹ | ~91.72% (approx.) | 7 days | nih.govmdpi.com |

| Aspergillus terreus | 2 mg L⁻¹ | 55.62% | N/A | nih.gov |

| Aspergillus versicolor | 2 mg L⁻¹ | 45.62% | N/A | nih.gov |

| Cunninghamella elegans IM 1785/21GP | 25 mg L⁻¹ | 70% | 120 hours | encyclopedia.pub |

| Trametes versicolor IM 373 | 25 mg L⁻¹ | 79% | 120 hours | encyclopedia.pub |

Environmental Distribution and Fate of 4 Chloro 3,5 Dimethylphenol

Occurrence and Detection in Aquatic Environments

4-Chloro-3,5-dimethylphenol (B1207549) (PCMX) is a chemical of emerging concern, frequently detected in various aquatic compartments due to its extensive use in household and medical products.

Presence in Municipal Wastewater Influent and Effluent

4-Chloro-3,5-dimethylphenol is consistently detected in municipal wastewater treatment systems (MWWTS) due to its prevalent use in medical products and cosmetics industrialchemicals.gov.au. Studies have shown its presence in both influent (incoming) and effluent (treated outgoing) wastewater, indicating that conventional treatment processes may not fully remove the compound industrialchemicals.gov.aunih.gov.

The concentrations of 4-Chloro-3,5-dimethylphenol reported in municipal wastewater are summarized in the table below:

| Sample Type | Concentration Range (µg/L) | Citation |

| MWWTS Influent | 0.4 | nih.gov |

| MWWTS Effluent | 0.08 - 5.59 | industrialchemicals.gov.aunih.gov |

These findings highlight that wastewater treatment plant effluents serve as a significant point source for the introduction of 4-Chloro-3,5-dimethylphenol into aquatic environments tandfonline.com.

Concentrations in Surface Waters and Sediments

Beyond wastewater, 4-Chloro-3,5-dimethylphenol has been identified in natural surface waters. Recent monitoring efforts have detected PCMX in rivers and estuaries across different geographical regions.

Reported concentrations of 4-Chloro-3,5-dimethylphenol in surface waters include:

| Location | Concentration Range (ng/L) | Citation |

| Jakarta, Indonesia | 20 - 1200 | ebi.ac.uk |

| United Kingdom Estuaries | 4 - 581 | echemi.com |

While specific quantitative data for 4-Chloro-3,5-dimethylphenol concentrations in sediments are less frequently reported than for water, the compound's physicochemical properties suggest its presence in sedimentary phases. 4-Chloro-3,5-dimethylphenol has low volatility and solubility in water, which promotes its binding to soil, sediments, and living organisms ebi.ac.uk. Fugacity calculations predict some partitioning of PCMX to sediment compartments, estimated between 2.6% and 4.3% industrialchemicals.gov.au. It is expected to adsorb to suspended solids and sediment based on its estimated organic carbon-water (B12546825) partition coefficient (Koc) echemi.comatamankimya.comechemi.comsigmaaldrich.com.

Spatial and Temporal Distribution Patterns

The spatial and temporal distribution patterns of 4-Chloro-3,5-dimethylphenol in the environment are influenced by its continuous and widespread usage. The detection of PCMX in various global aquatic environments suggests a broad spatial distribution ebi.ac.ukechemi.com. The widespread and often indiscriminate use of this chemical indicates a potential for serious environmental threats ebi.ac.uk.

While detailed temporal patterns specifically for 4-Chloro-3,5-dimethylphenol are not extensively documented in the provided sources, studies on other endocrine-disrupting chemicals (EDCs) in wastewater treatment plants have observed seasonal variations, with higher concentrations often occurring in summer and lower concentrations in autumn echemi.com. These variations can be attributed to factors such as usage patterns of consumer products and industrial discharges echemi.com. For a structurally similar compound, 4-chloro-3-methylphenol, some datasets have shown no discernible temporal or spatial patterns atamankimya.com. However, the continuous input from sources like wastewater effluents suggests a persistent presence in receiving waters over time.

Environmental Partitioning and Transport Mechanisms

The environmental fate of 4-Chloro-3,5-dimethylphenol is governed by its partitioning behavior between different environmental compartments and various transport mechanisms.

Sorption to Suspended Solids and Sedimentary Phases

Sorption is a critical abiotic attenuation process for 4-Chloro-3,5-dimethylphenol in aquatic environments. The compound is expected to adsorb significantly to suspended solids and sedimentary phases due to its estimated organic carbon-water partition coefficient (Koc) of 1,400 echemi.comatamankimya.comechemi.comsigmaaldrich.com. This Koc value suggests that 4-Chloro-3,5-dimethylphenol has low mobility in soil and a strong tendency to adsorb to organic matter in aquatic systems atamankimya.comsigmaaldrich.com.

The binding of 4-Chloro-3,5-dimethylphenol to solid phases, such as suspended particles and sediments, reduces its dissolved concentration in the water column. This reduction in bioavailability can, in turn, retard biodegradation processes, as microorganisms are primarily thought to degrade chemicals in their dissolved form. The extent of sorption is influenced by the chemical's inherent properties and the characteristics of the sediment.

Volatilization and Atmospheric Transport Considerations

Volatilization plays a role in the environmental transport of 4-Chloro-3,5-dimethylphenol, particularly from moist surfaces. The estimated Henry's Law constant for 4-Chloro-3,5-dimethylphenol is 5.1 x 10⁻⁷ atm-cu m/mol at 25 °C atamankimya.comechemi.com. This value indicates that volatilization from moist soil and water surfaces is an important fate process atamankimya.comechemi.com. However, it is not expected to volatilize significantly from dry soil surfaces due to its vapor pressure atamankimya.comechemi.com.

Once in the atmosphere, vapor-phase 4-Chloro-3,5-dimethylphenol is expected to degrade through reactions with photochemically-produced hydroxyl radicals. For a structurally similar compound, 3-methyl-4-chlorophenol, the atmospheric half-life for this reaction is estimated to be approximately 5 hours. While specific atmospheric transport distances for 4-Chloro-3,5-dimethylphenol are not detailed in the provided sources, its potential for volatilization and subsequent atmospheric degradation suggests a pathway for dispersion and eventual removal from the atmosphere.

Leaching and Soil Mobility

4-Chloro-3,5-dimethylphenol is characterized as moderately lipophilic, with reported log KOW values of 2.8 and 3.27. This property contributes to its mobility and partitioning behavior in the environment. PCMX is considered moderately to highly mobile in soil. The soil adsorption coefficient (KOC) for PCMX has been determined to be 676 L/kg. Another estimate for the KOC is 1,400, which suggests that PCMX is expected to adsorb to suspended solids and sediment.

Despite its mobility, spillage of PCMX is unlikely to penetrate soil deeply, and the compound is generally not considered highly mobile in the environment due to its relatively low water solubility. Fugacity calculations, which model the environmental distribution of a chemical, predict that PCMX will primarily remain in the water compartment (95.7–97.3%), with a smaller fraction partitioning to sediment (2.6–4.3%). The degradation of chloroxylenol in the environment appears to be slower compared to other phenol (B47542) derivatives.

Table 1: Physicochemical Properties and Mobility Indicators of 4-Chloro-3,5-dimethylphenol

| Property | Value | Source Index |

| Log KOW | 2.8 – 3.27 | |

| KOC (L/kg) | 676 (measured) / 1400 (estimated) | |

| Mobility in soil | Moderate to High | |

| Primary Compartment | Water (95.7–97.3%) | |

| Partitioning to Sediment | 2.6–4.3% |

Bioaccumulation and Bioconcentration Potential

Table 2: Bioaccumulation and Bioconcentration Potential of 4-Chloro-3,5-dimethylphenol

| Indicator | Value/Assessment | Source Index |

| Bioaccumulation Potential | Low | |

| Bioconcentration Factor (BCF) | 25–70 L/kg (calculated) / 66 (estimated) / 234-288 (for fish, based on similar materials) | |

| PBT Classification | Not considered PBT |

Fate in Wastewater Treatment Systems

The fate of 4-Chloro-3,5-dimethylphenol in wastewater treatment systems is critical due to its widespread use and subsequent release into sewage.

Conventional wastewater treatment plants (WWTPs) demonstrate a high efficiency in removing PCMX from wastewater, primarily through the activated sludge process, with reported removal efficiencies reaching up to 99%. For instance, a wastewater treatment plant in Baltimore, US, recorded PCMX influent concentrations between 0.4–0.6 µg/L, which were reduced to 0–0.08 µg/L in effluent composite samples, indicating a removal efficiency of 80-99%. Similarly, a sewage treatment plant (STP) in South Africa observed PCMX influent concentrations ranging from 27–105 µg/L, with no detection in the effluent. Initial estimations using a standard STP exposure model suggest an 88% removal of PCMX from wastewater through partitioning and biodegradation processes.

However, not all treatment methods are equally effective. Chemically enhanced primary treatment (CEPT) in Hong Kong, for example, was found to be less effective in removing PCMX. Advanced oxidation processes (AOPs) have shown significant promise for PCMX degradation. The combination of ultraviolet (UV) irradiation and ozonation (UV/O3) can lead to nearly complete elimination of total organic carbon (TOC) from PCMX within 75 minutes, demonstrating a pronounced synergistic effect. Optimal conditions for UV/O3 degradation include a pH of 4.0, and efficiency increases with higher ozone dosages and lower initial PCMX concentrations. Furthermore, bioremediation techniques utilizing encapsulated phenol-resistant bacteria, such as Pandoraea sp. strain BT102, have achieved 99% removal efficiency of PCMX in spiked water samples.

Table 3: Removal Efficiency of 4-Chloro-3,5-dimethylphenol in Wastewater Treatment

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3,5 Dimethylphenol

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and providing a unique molecular fingerprint for 4-Chloro-3,5-dimethylphenol (B1207549).

Infrared (IR) spectroscopy is widely employed for the identification of 4-Chloro-3,5-dimethylphenol, with its Fourier Transform Infrared (FTIR) spectrum serving as a key identification method, as per applicable pharmacopeia monographs. polymersolutions.com The IR spectrum of 4-Chloro-3,5-dimethylphenol exhibits characteristic absorption bands corresponding to its constituent functional groups. The phenolic hydroxyl (-OH) group typically presents a strong stretching vibration. ijsrst.comresearchgate.net Aliphatic C-H stretching vibrations from the methyl groups are observed in a specific region, while aromatic C=C stretching modes provide information about the benzene (B151609) ring. ijsrst.comresearchgate.net The presence of chlorine substituent is confirmed by C-Cl stretching vibrations. ijsrst.com

Table 1: Characteristic IR Absorption Bands of 4-Chloro-3,5-dimethylphenol

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment/Description | Source |

| Phenolic -OH stretching | 3350, 3394 | Tertiary phenolic -OH stretching | ijsrst.comresearchgate.net |

| Aliphatic C-H stretching | 2950 – 2800 | Methyl group C-H stretching | ijsrst.com |

| Aromatic C=C stretching | 1600, 1589, 1548 | Benzene ring stretching vibrations | ijsrst.comresearchgate.net |

| C-Cl stretching | 850 – 550 | Carbon-chlorine bond stretching | ijsrst.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic compounds by providing information about the chemical environment of atomic nuclei, particularly protons (¹H) and carbons (¹³C).

¹H NMR spectroscopy is a primary method for characterizing the proton environments within the 4-Chloro-3,5-dimethylphenol molecule. The spectrum reveals distinct signals corresponding to the aromatic and methyl protons, as well as the exchangeable hydroxyl proton. ijsrst.com

Table 2: ¹H NMR Chemical Shifts of 4-Chloro-3,5-dimethylphenol

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Solvent | Source |

| Methyl (-CH₃) | 2.34 | Singlet | 6H | - | CDCl₃ | ijsrst.com |

| Aromatic (ArH) | 6.52 | Doublet | 2H | 2.6 | CDCl₃ | ijsrst.com |

| Hydroxyl (-OH) | 5.32 | Broad Singlet | 1H | D₂O exchangeable | CDCl₃ | ijsrst.com |

| Hydroxyl (-OH) | 10.38 | - | 1H | - | - | researchgate.net |

Note: The variation in the hydroxyl proton chemical shift (5.32 ppm vs. 10.38 ppm) may be attributed to differences in solvent, concentration, or hydrogen bonding effects. ijsrst.comresearchgate.net

Solid-state NMR spectroscopy provides valuable insights into the molecular dynamics and relaxation processes of 4-Chloro-3,5-dimethylphenol in its solid form. Studies using ¹H NMR have investigated the molecular relaxation of chloroxylenol. acs.orgresearchgate.net The temperature dependencies of the proton spin-lattice relaxation time (T₁) have been measured across various temperature ranges and spectrometer frequencies (e.g., 15–273 K at 24.667 MHz, 77–295 K at 15 MHz, and 112–291 K at 90 MHz). acs.orgresearchgate.net

Research findings indicate two minima in the temperature dependence of T₁, suggesting the presence of two distinct activation processes within the solid structure. acs.orgresearchgate.net The second moment (M₂) of the ¹H NMR resonant line was also measured, showing a relatively flat dependence across a broad temperature range (106–380 K), with a significant reduction observed only at 380 K. acs.orgresearchgate.net These solid-state NMR investigations have confirmed that 4-Chloro-3,5-dimethylphenol does not undergo a solid-solid phase transition between 77 K and its melting point (385–389 K), indicating a smooth motional state throughout this temperature range. acs.org The relaxation mechanism in the solid state involves both classical librations and fast molecular motion, which contribute to frequency averaging and narrowing of the NMR lines. acs.org Specifically, the low-temperature behavior of the T₁(T) dependence points to the occurrence of both quantum mechanics-governed incoherent tunneling and classical Arrhenius-dependent hindered rotation, characteristic of methyl-bearing solids. acs.orgresearchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unequivocally confirming the structural connectivity of complex organic molecules like 4-Chloro-3,5-dimethylphenol. These advanced techniques provide through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of signals and verification of the molecular framework. ipb.pt For instance, ¹H-¹H COSY spectra would establish correlations between coupled protons, while ¹H-¹³C HSQC and HMBC experiments would link protons to their directly bonded and long-range carbons, respectively. ipb.pt While specific 2D NMR data for 4-Chloro-3,5-dimethylphenol were not detailed in the provided search results, the general application of these techniques is fundamental for comprehensive structural elucidation in modern organic chemistry. ipb.pt

Solid-State NMR for Molecular Dynamics and Relaxation Studies

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are crucial for the identification, quantification, and structural elucidation of 4-Chloro-3,5-dimethylphenol (PCMX) and its degradation products. These methods provide high sensitivity and specificity, making them indispensable in chemical analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of PCMX, which allows for the precise confirmation of its elemental composition. The molecular ion peak for PCMX (C8H9ClO) appears at a mass-to-charge ratio (m/z) of 156.61. fishersci.ca The presence of chlorine in the molecule results in a characteristic isotopic pattern, with peaks separated by two mass units, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes. This isotopic signature is a key indicator for the presence of chlorinated compounds in HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Elucidation of Degradation Intermediates

Tandem Mass Spectrometry (MS/MS) provides valuable insights into the structure of PCMX by analyzing its fragmentation patterns. When subjected to collision-induced dissociation (CID), the molecular ion of PCMX breaks down into characteristic fragment ions, which can be used to confirm its structure and identify its degradation intermediates. mimedb.org

Studies on the degradation of PCMX, particularly through advanced oxidation processes like UV/O3 or UV/persulfate, have utilized MS/MS to identify various byproducts. For instance, major aromatic intermediates identified during the UV/O3 oxidation of PCMX include 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, 2,6-bis(hydroxymethyl)benzo-1,4-quinone, and 2,6-dimethylbenzo-1,4-aldehyde. ebi.ac.ukresearchgate.net In other degradation studies, such as those involving gas–liquid discharge plasma combined with ozonation, four main intermediates were identified by GC-MS, leading to a proposed degradation pathway. rsc.org HPLC/MS/MS has also been used to identify a variety of byproducts and propose six main degradation pathways based on reactive site analysis. researchgate.net

A potential degradation pathway for PCMX has been identified, with 2,6-dimethylhydroquinone (B1220660) as a major intermediate metabolite. researchgate.net The fragmentation patterns provide valuable structural confirmation by demonstrating the connectivity between aromatic rings.

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Separation and Identification

Chromatography-Mass Spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used for the separation and identification of PCMX in complex matrices. These hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for volatile and semi-volatile compounds like PCMX. rsc.orgresearchgate.netepa.gov It has been employed for the identification and quantification of PCMX and its degradation products. For instance, a gas chromatographic tandem mass spectrometric (GC-MS/MS) method applying multiple reaction monitoring (MRM) acquisition has been developed for the quantitation of 4-chloro-3,5-dimethylphenol in water samples, with detection limits as low as 0.29 ng/L. researchgate.netresearchgate.net GC-MS has also been used to identify major aromatic intermediates in the degradation of PCMX, such as 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone. ebi.ac.ukresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and particularly LC-MS/MS are preferred for less volatile or thermally labile compounds and are widely used for multi-residue analysis in complex environmental matrices. wikipedia.orgbohrium.comnih.govnih.gov A newly developed method using liquid chromatography-tandem mass spectrometry combined with stable isotope-dilution has been used to determine PCMX concentrations in water samples. nih.gov LC-MS offers high resolution and sensitivity, making it suitable for the analysis of peptides, proteins, and a wide range of organic molecules. auroraprosci.comthermofisher.com It can also effectively separate isomers, which would otherwise not be differentiated by mass spectrometry alone. thermofisher.com

The following table summarizes key mass spectrometry findings for 4-Chloro-3,5-dimethylphenol:

| Technique | Application | Key Findings | References |

| HRMS | Exact Mass Determination | Molecular ion peak at m/z 156.61; characteristic chlorine isotopic pattern. | fishersci.ca |

| MS/MS | Fragment Ion Analysis & Degradation Intermediates | Fragmentation patterns confirm structure; identification of intermediates like 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, 2,6-bis(hydroxymethyl)benzo-1,4-quinone, 2,6-dimethylbenzo-1,4-aldehyde, and 2,6-dimethylhydroquinone. | mimedb.orgebi.ac.ukresearchgate.netrsc.orgresearchgate.netresearchgate.net |

| GC-MS | Separation & Identification | Quantitation in water samples (0.29 ng/L detection limit); identification of degradation intermediates. | ebi.ac.ukresearchgate.netrsc.orgresearchgate.netresearchgate.net |

| LC-MS | Separation & Identification | Determination of PCMX concentrations in environmental samples; multi-residue analysis of endocrine disruptors. | bohrium.comnih.govnih.gov |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination of PCMX and its Co-crystalline Adducts

The crystal structure of 4-Chloro-3,5-dimethylphenol (PCMX) has been determined through X-ray crystallography. This analysis provides fundamental insights into its solid-state properties. Beyond the pure compound, PCMX is known to form co-crystalline adducts, where it crystallizes with other molecules through non-covalent interactions.

One notable example is the 1:1 co-crystalline adduct of 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD) and 4-chloro-3,5-dimethylphenol. scribd.com The structure of this adduct, determined by X-ray crystallography, reveals specific linking patterns between the molecules. scribd.com Another co-crystal involves 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) and 4-chloro-3,5-dimethylphenol, forming a 1:2 co-crystal (C7H14N4·2C8H9ClO). researchgate.net These studies provide detailed crystallographic data, including unit cell parameters and space groups, which are essential for understanding the packing arrangements in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) in the Solid State

Analysis of the crystal structures of PCMX and its co-crystalline adducts reveals the presence of various intermolecular interactions that dictate their solid-state architecture.

Halogen Bonding: While hydrogen bonding is more commonly discussed for PCMX due to its phenolic hydroxyl group, the presence of a chlorine atom on the aromatic ring also opens the possibility of halogen bonding. Halogen bonding is a non-covalent interaction involving an electrophilic region on a halogen atom (σ-hole) and a nucleophilic site. nih.govrsc.org Although direct evidence of halogen bonding specifically for PCMX itself is less frequently highlighted compared to hydrogen bonding, the chlorine substituent can influence molecular packing and intermolecular force distributions in crystalline forms. Studies on other halogenated compounds demonstrate that halogen bonds can significantly impact solid-state reordering and crystal packing. nih.govnih.gov The interplay between hydrogen bonding and potential halogen bonding contributes to the complex solid-state behavior of PCMX and its derivatives.

The following table summarizes key X-ray crystallography findings for 4-Chloro-3,5-dimethylphenol:

| Structural Feature | Description | References |

| Crystal Structure Determination | Determined for PCMX; provides insights into molecular packing. | |

| Co-crystalline Adducts | Forms 1:1 adduct with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD) and 1:2 adduct with 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU). | scribd.comresearchgate.net |

| Hydrogen Bonding | O—H∙∙∙N hydrogen bonds observed in co-crystals, linking molecules and forming supramolecular motifs. | scribd.comresearchgate.netiucr.org |

| Halogen Bonding | Chlorine substituent can influence molecular packing; potential for halogen bonding in solid-state structures. | nih.govrsc.orgnih.govepo.org |

Polymorphism and Crystallization Phenomena

4-Chloro-3,5-dimethylphenol typically presents as white to off-white crystals or a crystalline powder. thermofisher.comechemi.comfengchengroup.comtcichemicals.comsrlchem.com This macroscopic appearance reflects its inherent ability to form ordered solid-state structures. The melting point of 4-Chloro-3,5-dimethylphenol is consistently reported within a narrow range, generally between 112.0°C and 118.0°C. thermofisher.comechemi.comtcichemicals.comsrlchem.comchemicalbook.com This consistent melting point often suggests the prevalence of a single stable crystalline form under typical conditions.

While detailed studies explicitly characterizing multiple polymorphic forms of pure 4-Chloro-3,5-dimethylphenol are not extensively documented in readily available literature, its crystal structure has been investigated. Structural analysis of the pure compound has revealed that it crystallizes with two molecules in the asymmetric unit, a feature that can sometimes be indicative of potential for polymorphism or complex crystal packing arrangements. nih.gov

Co-crystallization Phenomena

Further insights into the crystallization behavior and solid-state interactions of 4-Chloro-3,5-dimethylphenol come from studies on its co-crystalline adducts. Co-crystallization involves the formation of a crystalline material composed of two or more neutral molecular components bound together in the crystal lattice through non-covalent interactions, such as hydrogen bonding.

One notable example is the co-crystalline adduct formed between 4-Chloro-3,5-dimethylphenol and 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD). This 1:1 co-crystal can be synthesized under solvent-free conditions by grinding the components at room temperature. nih.goviucr.org Crystals suitable for X-ray diffraction analysis were subsequently obtained by dissolving the ground mixture in methanol (B129727) and allowing the solvent to slowly evaporate at room temperature. nih.goviucr.orgscribd.com

The crystal structure of this TATD–4-Chloro-3,5-dimethylphenol co-crystal confirms a 1:1 adduct where the molecules are linked by an O—H···N hydrogen bond, forming a D motif. nih.goviucr.orgscribd.com Additional weak C—H···π interactions contribute to the formation of a two-dimensional supramolecular network. scribd.com

Another related co-crystal involves 4-Chloro-3,5-dimethylphenol and 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU), forming a 1:2 co-crystal (one TATU molecule to two 4-Chloro-3,5-dimethylphenol molecules). researchgate.net In this structure, the asymmetric unit contains one aminal cage molecule and two phenol (B47542) molecules, which are linked via two O—H···N hydrogen bonds. researchgate.net Aromatic π–π stacking interactions between the benzene rings of neighboring phenol molecules further consolidate the crystal packing. researchgate.net

These co-crystallization studies demonstrate the propensity of 4-Chloro-3,5-dimethylphenol to engage in specific hydrogen bonding and other intermolecular interactions, which are fundamental to understanding its solid-state behavior and potential for different crystalline arrangements, including polymorphism.

Table 1: General Physical Characteristics of 4-Chloro-3,5-dimethylphenol

| Property | Value / Description | Source |

| Appearance | White to off-white crystals or crystalline powder | thermofisher.comechemi.comfengchengroup.comtcichemicals.comsrlchem.com |

| Melting Point | 112.0 - 118.0 °C | thermofisher.comechemi.comtcichemicals.comsrlchem.comchemicalbook.com |

| Form | Crystals or powder or crystalline powder | thermofisher.comtcichemicals.comsrlchem.com |

Table 2: Crystallographic Data for 4-Chloro-3,5-dimethylphenol Co-crystals

| Co-crystal System | Stoichiometry | Key Intermolecular Interactions | Crystallization Method (for X-ray) | Source |

| 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD) – 4-Chloro-3,5-dimethylphenol | 1:1 | O—H···N Hydrogen Bonds, C—H···π Interactions | Slow evaporation from methanol solution at room temperature | nih.goviucr.orgscribd.com |

| 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) – 4-Chloro-3,5-dimethylphenol | 1:2 | O—H···N Hydrogen Bonds, Aromatic π–π Stacking | Mechanochemical synthesis followed by crystallization (details not fully specified for X-ray) | researchgate.net |

Theoretical and Computational Chemistry of 4 Chloro 3,5 Dimethylphenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method for investigating the electronic structure and properties of molecules like 4-Chloro-3,5-dimethylphenol (B1207549) researchgate.netresearchgate.netnih.govnih.govacs.org. Common basis sets employed in these calculations include B3LYP/6-311++G(d,p) and B3LYP/6-31G(d), which allow for accurate descriptions of the molecular system nih.govacs.orgnih.gov.

DFT calculations provide valuable information on the electronic structure of 4-Chloro-3,5-dimethylphenol, including its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding a molecule's reactivity and stability researchgate.netresearchgate.netnih.gov. The energy difference between the HOMO and LUMO (energy band gap) is a key indicator of chemical hardness and reactivity nih.gov.

Natural Population Analysis (NPA) and FMO theory are often combined with DFT to identify potential reactive sites based on the electron density distribution researchgate.netresearchgate.net. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize regions of high and low electron density, offering insights into electrophilic and nucleophilic attack sites nih.gov. Intramolecular Charge Transfer (ICT) within the molecule can also be confirmed by analyzing the charge in electron density within sigma (σ) and pi (π) antibonding orbitals using Natural Bond Orbital (NBO) analysis nih.gov.

Quantum chemical calculations are powerful tools for predicting the reactive sites within 4-Chloro-3,5-dimethylphenol and proposing plausible reaction pathways. Studies have identified specific carbons in the benzene (B151609) ring and the phenolic hydroxyl group as potential reactive sites in PCMX, particularly during degradation processes researchgate.netresearchgate.net.

By combining reactive site analysis with identified byproducts, computational studies have proposed detailed degradation pathways for 4-Chloro-3,5-dimethylphenol, for instance, in advanced oxidation processes researchgate.netresearchgate.net. DFT methods are specifically selected to predict possible pathways for oxidative degradation, providing a molecular-level understanding of reaction mechanisms .

DFT calculations can be used to determine various thermodynamic and kinetic parameters, offering a deeper understanding of reaction feasibility and rates. For 4-Chloro-3,5-dimethylphenol, thermodynamic properties such as entropy, heat capacity, and zero vibrational energy can be discussed based on computational results nih.gov.

In the context of intermolecular interactions, particularly dimerization, standard thermodynamic functions including heat capacities (c°p), entropies (S°m), and enthalpies (H°m) can be derived using statistical thermodynamics based on vibrational analysis . These calculations often include corrections for basis set superposition error (BSSE) and zero-point energy (ZPE) to ensure accuracy . Studies have shown that the dimerization of such compounds can be an exothermic process accompanied by a decrease in entropy .

Beyond static properties, DFT can also contribute to understanding kinetic parameters by mapping potential energy surfaces. For instance, in solid PCMX, activation energies for molecular motions like the classical hindered rotation of methyl groups and small-angle libration jumps have been estimated from NMR relaxation data and explained by DFT-predicted potential energy surfaces acs.org. The activation energies for classical hindered rotation of inequivalent methyl groups were found to be 3.35 kJ/mol and 2.5 kJ/mol acs.org.

Computational chemistry plays a significant role in predicting and interpreting the spectroscopic properties of 4-Chloro-3,5-dimethylphenol. Joint experimental and theoretical studies, often employing FTIR, FT-Raman, and DFT, have been conducted to analyze the vibrational modes and structure of the compound nih.gov. These studies report predicted infrared intensities and Raman activities, which show good agreement with observed spectra nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for 13C, are calculated using methods like the Gauge Including Atomic Orbital (GIAO) approach. These theoretical shifts aid in analyzing the molecular environment and electron delocalization within the molecule nih.govnih.govepstem.net. Furthermore, 1H NMR spectroscopy combined with quantum chemistry calculations has been used to investigate molecular relaxation in solid PCMX, examining the temperature dependencies of proton spin-lattice relaxation time (T1) and the second moment (M2) of the 1H NMR resonant line acs.org. Nuclear Quadrupole Resonance (NQR) frequencies for 35Cl and 17O sites have also been detected with the aid of DFT, providing insights into substituent effects and O-H bond characteristics, as well as intermolecular interaction patterns nih.gov.

An example of calculated activation energies for molecular motions in solid 4-Chloro-3,5-dimethylphenol derived from DFT and NMR studies is presented below acs.org:

| Motion Type | Activation Energy (kJ/mol) |

| Classical Hindered Rotation (Methyl Group 1) | 3.35 |

| Classical Hindered Rotation (Methyl Group 2) | 2.5 |

| Small Angle Libration Jumps | 10.5 |

The analysis of intermolecular interactions and hydrogen bonding networks is crucial for understanding the solid-state properties and self-assembly of 4-Chloro-3,5-dimethylphenol. Computational studies, often coupled with X-ray crystallography, reveal that intermolecular hydrogen bonds exist between the hydroxyl (-OH) groups, leading to the formation of dimer entities in the solid state nih.govresearchgate.net.

In its crystal structure, 4-Chloro-3,5-dimethylphenol typically exhibits two independent molecules in the asymmetric unit, which are held together by hydrogen bonding. In this arrangement, each oxygen atom acts as both a hydrogen bond acceptor and a donor researchgate.net. These molecules form an O—H⋯O hydrogen-bonded chain extending along a specific crystallographic axis researchgate.net. Beyond classical hydrogen bonds, weaker interactions such as C—H⋯π interactions can also contribute to the formation of two-dimensional supramolecular networks researchgate.net. The stability of these dimers is indicated by calculated binding energies and mean intermolecular distances, with strong hydrogen bonding being a dominant factor . Quantum Theory of Atoms in Molecules (QTAIM) in conjunction with DFT is also employed to provide a detailed topological analysis of electron density, further characterizing these interactions nih.gov.

Spectroscopic Property Predictions (e.g., IR, NMR Chemical Shifts)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules. For 4-Chloro-3,5-dimethylphenol (chloroxylenol), MD simulations have been employed to investigate its interactions with biological membranes. These simulations have shown that chloroxylenol can induce a phase transition in lipid membranes from a liquid-crystalline to a liquid-ordered phase. At higher concentrations, it has been observed to promote chain interdigitation within the membrane smolecule.com.

Beyond biological systems, MD simulations are valuable for optimizing chemical processes by simulating solvent effects on reaction kinetics. This allows for the selection of optimal solvents for particular reactions . Furthermore, advanced MD techniques, such as ab initio molecular dynamics, can be combined with atomistic spin dynamics to study complex phenomena like spin-lattice coupling at finite temperatures mpie.de.

Conformational Analysis and Molecular Flexibility

Conformational analysis of 4-Chloro-3,5-dimethylphenol (PCMX) provides crucial insights into its molecular structure and dynamics. Studies employing techniques such as single-crystal X-ray diffraction and theoretical calculations, including Density Functional Theory (DFT) methods, are instrumental in understanding the compound's preferred spatial arrangements and flexibility fishersci.noontosight.ai.

In the solid state, PCMX molecules exhibit specific packing arrangements stabilized by intermolecular hydrogen bonds. These hydrogen bonds, specifically O–H···O interactions, are characterized as moderate and partially covalent, with reported distances around 2.775 or 2.780 Å and non-linear angles of 163.37° and 172.5° ontosight.ai. Furthermore, the planes of the aromatic rings in PCMX molecules are nearly perpendicular, forming an angle of approximately 89.2° ontosight.ai.

Solvation Dynamics and Solvent Effects

The solubility of 4-Chloro-3,5-dimethylphenol is a critical aspect of its chemical behavior, influencing its applications and environmental fate. PCMX exhibits low solubility in water, approximately 0.03 wt% easychem.org. In contrast, it is freely soluble in various organic solvents, including alcohols, ethers, and polyglycols easychem.org. Its solubility also extends to solutions of alkali hydroxides, which are frequently used in personal care products easychem.org. These solubility characteristics are important for formulating PCMX in different chemical and industrial applications.

Interaction with Biological Macromolecules

From a chemical behavior perspective, 4-Chloro-3,5-dimethylphenol (PCMX) is known for its antimicrobial properties, which stem from its interaction with bacterial cellular components. PCMX is particularly effective against Gram-positive bacteria, where its phenolic nature facilitates the disruption of the cell wall easychem.org. This action subsequently inhibits the function of enzymes vital for bacterial survival easychem.org. While these are established mechanisms of its biological activity, specific detailed computational studies focusing on the binding of PCMX with individual biological macromolecules for binding affinity or structural changes were not extensively identified in the provided search results.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of QSAR Models for Predicting Chemical Reactivity and Environmental Fate Parameters